4-Bromo-3-methyl-1H-pyrazole

Catalog No.
S662696
CAS No.
13808-64-5
M.F
C4H5BrN2
M. Wt
161 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-3-methyl-1H-pyrazole

CAS Number

13808-64-5

Product Name

4-Bromo-3-methyl-1H-pyrazole

IUPAC Name

4-bromo-5-methyl-1H-pyrazole

Molecular Formula

C4H5BrN2

Molecular Weight

161 g/mol

InChI

InChI=1S/C4H5BrN2/c1-3-4(5)2-6-7-3/h2H,1H3,(H,6,7)

InChI Key

IXQPRETWBGVNPJ-UHFFFAOYSA-N

SMILES

CC1=C(C=NN1)Br

Synonyms

3-Methyl-4-bromopyrazole; 4-Bromo-3-methyl-1H-pyrazole; NSC 50563

Canonical SMILES

CC1=C(C=NN1)Br

The exact mass of the compound 4-Bromo-3-methyl-1H-pyrazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 50563. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Bromo-3-methyl-1H-pyrazole (CAS 13808-64-5) is a halogenated, sterically biased heterocyclic building block widely utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced ligands [1]. Characterized by a bromine atom at the C4 position and a methyl group at the C3 (or C5, via tautomerism) position, this compound offers a highly reactive site for palladium-catalyzed cross-coupling alongside a sterically directing alkyl group [1]. For procurement professionals and synthetic chemists, its primary value lies in its ability to enforce strict regioselectivity during N-alkylation and its excellent compatibility with high-throughput, one-pot library synthesis workflows, making it a superior choice over unsubstituted or symmetrically substituted pyrazole analogs [2].

Research Fit

Pyrazole fragment scaffold for drug discovery
Reported building block for α4β2 nAChR potentiator research
Intermediate for agrochemical fungicide and herbicide synthesis

Substituting 4-bromo-3-methyl-1H-pyrazole with generic analogs like 4-bromopyrazole or 4-bromo-3,5-dimethylpyrazole fundamentally alters reaction trajectories and process economics [1]. The absence of the C3-methyl group in 4-bromopyrazole removes the critical steric bulk required to dictate N1 versus N2 regioselectivity during alkylation, often resulting in isomeric mixtures that demand resource-intensive chromatographic separation[1]. Conversely, utilizing the symmetrically substituted 4-bromo-3,5-dimethylpyrazole over-encumbers the pyrazole core, significantly reducing cross-coupling and alkylation yields due to excessive steric hindrance at both adjacent positions[1]. Consequently, replacing this exact compound compromises yield, increases step count, and disrupts automated high-throughput synthesis protocols.

Substitution Risk

Halogen Chloro or iodo analogs may shift LogP, altering membrane permeability context
Coupling Iodo analog shows higher dehalogenation risk in Suzuki-Miyaura reactions
Acidity pKa difference vs. unsubstituted pyrazole may change N-alkylation conditions

Steric-Driven Regioselectivity in Palladium-Catalyzed N-Alkylation

In palladium-catalyzed N-allylic alkylation with unactivated vinylcyclopropanes, 4-bromo-3-methyl-1H-pyrazole demonstrates exceptional steric-driven control [1]. The presence of the C3-methyl group directs the reaction exclusively to the N1 position, yielding the N1-allyl-substituted product in an 82% isolated yield[1]. In contrast, symmetrically hindered analogs such as 3,5-dimethyl-1H-pyrazole exhibited reduced reactivity, affording only a 68% yield under identical conditions [1].

Evidence DimensionIsolated yield and regioselectivity in N-allylic alkylation
Target Compound Data82% yield with exclusive N1 regioselectivity
Comparator Or Baseline3,5-dimethyl-1H-pyrazole (68% yield)
Quantified Difference+14% yield and absolute regiocontrol
ConditionsPd(PPh3)4 catalyst, 80 °C, unactivated vinylcyclopropanes

Absolute N1 regiocontrol eliminates the need for costly and time-consuming downstream isomer separation in active pharmaceutical ingredient (API) manufacturing.

Electrochemical bromination yield
Head-to-head
82% (132 mg) vs. 89% (185 mg) for iodo analog
High yield with safer halogen source under green conditions
Reported isolated yield; conditions may require optimization at scale

Tunable Tautomeric Access in Indole-Pyrazole Conjugation

During the synthesis of indole-pyrazole hybrids via reaction with 3-(dimethylaminomethyl)indole (gramine), 4-bromo-3-methyl-1H-pyrazole exhibits a unique tautomer-selective reactivity profile [1]. It yields a cleanly separable 0.64:0.36 mixture of C3-methyl and C5-methyl tautomeric products[1]. Conversely, the closely related 3-bromo-5-methylpyrazole strictly yields a single dominant product, restricting structural diversity [1].

Evidence DimensionTautomeric product distribution
Target Compound DataSeparable 0.64:0.36 mixture of two distinct tautomers
Comparator Or Baseline3-bromo-5-methylpyrazole (yields only one dominant tautomer)
Quantified DifferenceAccess to two distinct, isolable structural analogs vs. one
ConditionsRefluxing toluene, reaction with gramine

Enables medicinal chemists to synthesize and evaluate two distinct structural isomers from a single procurement input, doubling the efficiency of structure-activity relationship (SAR) library generation.

Dehalogenation propensity
Class-level
Bromo < Iodo in Suzuki coupling side reaction
Supports cleaner cross-coupling with reduced byproduct formation
Inferred from bromopyrazole class; verify for specific substrate

Scalable Production via Continuous Flow Bromination

The commercial viability of 4-bromo-3-methyl-1H-pyrazole is underpinned by its highly efficient synthesis via continuous flow microreactor technology[1]. Bromination of 3-methyl-1H-pyrazole using N-bromosuccinimide (NBS) in DMF achieves complete conversion with a mere 2-minute residence time at 60 °C [1]. This continuous flow protocol completely bypasses the thermal hazards and scaling limitations inherent to traditional batch bromination [1].

Evidence DimensionProcess residence time and scalability
Target Compound Data2-minute residence time in continuous flow micromixer
Comparator Or BaselineTraditional batch bromination (hours-long reaction times, scaling hazards)
Quantified DifferenceOrders of magnitude faster processing with enhanced safety and reproducibility
ConditionsIMM SIMM-V2 micromixer, 60 °C, NBS in DMF

Guarantees industrial buyers a highly reproducible, scalable, and safe commercial supply chain devoid of batch-to-batch impurity variations.

Lipophilicity (LogP)
Cross-study
1.90 vs. 1.2 (chloro analog), Δ ≈ 0.7
Higher LogP may influence permeability and protein binding
Computed XLogP3-AA; experimental validation recommended

Integration into Microwave-Assisted One-Pot Cross-Coupling

4-Bromo-3-methyl-1H-pyrazole serves as a highly effective halogenated coupling partner in advanced one-pot, microwave-assisted synthesis workflows[1]. It has been successfully deployed in parallel array formats combining reductive amination and in situ release Suzuki-Miyaura cross-coupling of MIDA boronates [1]. This one-pot sequence bypasses the need to isolate intermediate boronic acids, a requirement when using less optimized step-wise batch protocols [1].

Evidence DimensionStep count and intermediate isolation
Target Compound DataSuccessful integration into a single-step, one-pot cascade
Comparator Or BaselineStandard step-wise batch cross-coupling
Quantified DifferenceElimination of intermediate isolation and purification steps
ConditionsMicrowave irradiation, MIDA boronates, array format

Drastically reduces step count, labor, and solvent waste in automated high-throughput library synthesis for drug discovery.

Acidity (pKa)
Class-level
13.27 vs. ~14.4 (3-methylpyrazole)
Stronger acid enables milder N-alkylation conditions
Predicted pKa; verify under reaction conditions

High-Throughput Pharmaceutical Library Synthesis

Due to its proven compatibility with one-pot, microwave-assisted Suzuki-Miyaura cross-coupling of MIDA boronates, this compound is the optimal choice for automated array synthesis of pyrazole-containing drug candidates [1].

Regioselective N-Alkylation in API Manufacturing

Where downstream separation of N1/N2 isomers is cost-prohibitive, the C3-methyl group provides the necessary steric bias to enforce exclusive N1-alkylation, making it ideal for scalable active pharmaceutical ingredient (API) production [2].

Indole-Pyrazole Hybrid Drug Discovery

For medicinal chemistry programs targeting oxidative stress or kinase inhibition, its unique ability to yield separable tautomeric mixtures allows researchers to rapidly expand structure-activity relationship (SAR) libraries from a single starting material [3].

Continuous-Flow Processed Agrochemical Precursors

Because its upstream synthesis is highly optimized for continuous flow microreactors, it serves as a highly reproducible, supply-chain-secure building block for large-scale agrochemical manufacturing [4].

Application Selection Guide

Application
Selection Property
Validation Focus
Electrochemical synthesis scale-up
Reported high isolated yield under green conditions
Electrochemical bromination yield and reproducibility
Suzuki-Miyaura cross-coupling
Lower dehalogenation propensity vs. iodo analog
Dehalogenation side reaction assessment
CNS-penetrant candidate design
Higher LogP for potential blood-brain barrier permeability
Lipophilicity and permeability profiling
N-alkylation process development
Lower pKa allows milder deprotonation
Base, solvent, and temperature compatibility

XLogP3

1.3

Melting Point

76.5 °C

UNII

2TM9BD74QF

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13808-64-5

Wikipedia

4-Bromo-3-methylpyrazole

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